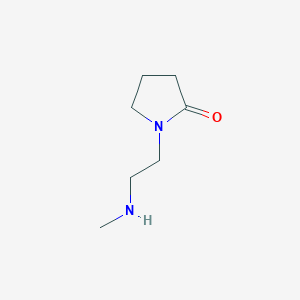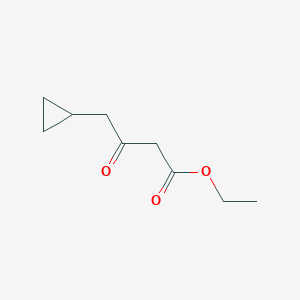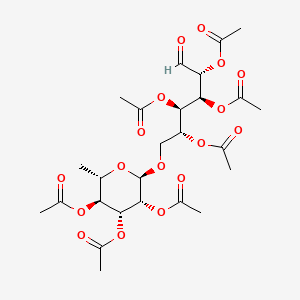
2-Chlor-7-methyl-1,8-Naphthyridin
Übersicht
Beschreibung
2-Chloro-7-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that 1,8-naphthyridines, a class of compounds to which 2-chloro-7-methyl-1,8-naphthyridine belongs, have diverse biological activities . For instance, gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
A related compound, 2-amino-7-methyl-1,8-naphthyridine (amnd), has been shown to target cytosine to form a pseudo-base pair, leading to fluorescence quenching of amnd through dna-mediated electron transfer . This suggests that 2-Chloro-7-methyl-1,8-naphthyridine may interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with dna as suggested by the mode of action of amnd , it’s plausible that 2-Chloro-7-methyl-1,8-naphthyridine could influence DNA-related processes and pathways.
Result of Action
Given the potential interaction with dna as suggested by the mode of action of amnd , it’s plausible that 2-Chloro-7-methyl-1,8-naphthyridine could influence DNA-related processes and pathways, potentially leading to various cellular effects.
Biochemische Analyse
Biochemical Properties
2-Chloro-7-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and disruption of bacterial metabolic processes .
Cellular Effects
The effects of 2-Chloro-7-methyl-1,8-naphthyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound can disrupt DNA replication and repair mechanisms, leading to cell death . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 2-Chloro-7-methyl-1,8-naphthyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and enzymes, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function and viability . The compound’s ability to interfere with DNA replication and repair is particularly noteworthy, as it underpins its antibacterial and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7-methyl-1,8-naphthyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-7-methyl-1,8-naphthyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and anticancer activities without notable toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Chloro-7-methyl-1,8-naphthyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for developing effective therapeutic strategies involving this compound .
Transport and Distribution
Within cells and tissues, 2-Chloro-7-methyl-1,8-naphthyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects . Studies have shown that it tends to accumulate in bacterial cells, enhancing its antibacterial activity .
Subcellular Localization
The subcellular localization of 2-Chloro-7-methyl-1,8-naphthyridine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in this localization process . For instance, its accumulation in the nucleus can lead to DNA binding and disruption of replication processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production methods for 2-Chloro-7-methyl-1,8-naphthyridine often involve multicomponent reactions (MCRs) and metal-catalyzed synthesis. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-7-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The 7-methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form 7-methyl-1,8-naphthyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane is commonly used for oxidizing the 7-methyl group.
Reduction: Palladium-catalyzed hydrogenation is often employed for reducing the chlorine atom.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or trimethylsilyl azide under microwave irradiation.
Major Products:
Oxidation: 2-Amino-1,8-naphthyridine-7-carboxaldehyde.
Reduction: 7-Methyl-1,8-naphthyridine.
Substitution: 2-Amino-7-methyl-1,8-naphthyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-7-methyl-1,8-naphthyridine
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Chloro-2,7-dimethyl-1,8-naphthyridine
Comparison: 2-Chloro-7-methyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-chloro-7-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUAYTWAYGGYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616969 | |
| Record name | 2-Chloro-7-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-50-5 | |
| Record name | 2-Chloro-7-methyl-1,8-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-methyl-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)



![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)


